molecular formula C14H11N3O5 B3877018 3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide

3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide

Cat. No.: B3877018
M. Wt: 301.25 g/mol
InChI Key: XXWVLFPBFHBWQI-JTWRYOSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a hydroxy group and a nitrofuran moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide typically involves the condensation of 3-hydroxybenzamide with 3-(5-nitrofuran-2-yl)prop-2-enal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enylidene bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) can achieve reduction.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of 3-oxo-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide.

    Reduction: Formation of 3-hydroxy-N-[(E)-[(E)-3-(5-aminofuran-2-yl)prop-2-enylidene]amino]benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, making the compound effective against certain pathogens and cancer cells. The benzamide core may also interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-3,5-dinitro-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide
  • 2-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide

Uniqueness

3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-11-4-1-3-10(9-11)14(19)16-15-8-2-5-12-6-7-13(22-12)17(20)21/h1-9,18H,(H,16,19)/b5-2+,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWVLFPBFHBWQI-JTWRYOSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide
Reactant of Route 2
Reactant of Route 2
3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide
Reactant of Route 3
3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide
Reactant of Route 4
3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide
Reactant of Route 5
3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide
Reactant of Route 6
3-hydroxy-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.